6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one
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Overview
Description
6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one is a heterocyclic compound that contains a bromine atom and a naphthyridine core. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves the bromination of a naphthyridine precursor. Common synthetic routes may include:
Bromination Reaction: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Cyclization Reactions: Formation of the naphthyridine ring through cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and cyclization reactions, optimized for yield and purity. Specific conditions such as temperature, solvent, and catalysts are adjusted to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-2,7-naphthyridin-3(2H)-one: Lacks the bromine atom but shares the core structure.
6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-1,4-dihydro-2,7-naphthyridin-3(2H)-one: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one may confer unique reactivity and biological properties compared to its analogs. Bromine’s size and electronegativity can influence the compound’s interactions and stability.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-2,4-dihydro-1H-2,7-naphthyridin-3-one |
InChI |
InChI=1S/C8H7BrN2O/c9-7-1-5-2-8(12)11-4-6(5)3-10-7/h1,3H,2,4H2,(H,11,12) |
InChI Key |
VCPHJHDXTKUSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NC=C2CNC1=O)Br |
Origin of Product |
United States |
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